2-methoxyethyl 4-{[(4-methoxyphenoxy)acetyl]amino}benzoate
Overview
Description
2-methoxyethyl 4-{[(4-methoxyphenoxy)acetyl]amino}benzoate is a useful research compound. Its molecular formula is C19H21NO6 and its molecular weight is 359.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.13688739 g/mol and the complexity rating of the compound is 428. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Properties and Clinical Use of Metoclopramide
Metoclopramide exhibits diverse pharmacological properties, including enhancing gastrointestinal motility, facilitating radiological examination, and providing symptomatic relief in various gastrointestinal disorders. Its impact on drug absorption and its effectiveness in preventing vomiting induced by different causes highlight its significant clinical applications (Pinder et al., 2012).
Advanced Oxidation Processes for Degradation of Organic Compounds
Research on advanced oxidation processes (AOPs) for treating water contaminants, such as acetaminophen, reveals insights into degradation pathways, by-products, and their environmental impacts. The study emphasizes the importance of understanding the chemical reactivity and potential environmental threats posed by persistent organic pollutants (Qutob et al., 2022).
Lignin Model Compound Acidolysis
Investigations into the acidolysis of lignin model compounds provide valuable information on chemical reactions relevant to lignin degradation and utilization. Understanding these mechanisms is crucial for developing sustainable methods for lignin valorization in the context of biomass conversion and bio-based materials production (Yokoyama, 2015).
Environmental and Pharmacological Implications of Benzoate and Sorbate
The review of sodium benzoate and potassium sorbate highlights their widespread use as food preservatives, their potential health effects, and their emerging clinical applications in treating various disorders. This reflects the broader relevance of understanding the safety, environmental, and therapeutic aspects of common chemical additives (Piper & Piper, 2017).
Methoxyphenols in Atmospheric Chemistry
Methoxyphenols, derivatives from biomass burning, play a significant role in atmospheric chemistry, including their reactivity and contribution to secondary organic aerosol formation. Research in this area underscores the importance of chemical studies for environmental monitoring and pollution control (Liu et al., 2022).
Properties
IUPAC Name |
2-methoxyethyl 4-[[2-(4-methoxyphenoxy)acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO6/c1-23-11-12-25-19(22)14-3-5-15(6-4-14)20-18(21)13-26-17-9-7-16(24-2)8-10-17/h3-10H,11-13H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCYVNMDEMMEQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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